molecular formula C7H3BrF3N3 B12858945 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12858945
M. Wt: 266.02 g/mol
InChI Key: OMXGAUUXJQDNHQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-5-iodopyridine with trifluoromethyl copper can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced catalysts and reagents can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Chloro-3-nitropyridine

Uniqueness

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its pyrazolo[3,4-c]pyridine core, which imparts distinct chemical properties compared to other pyridine derivatives.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-3-4(2-12-5)13-14-6(3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

OMXGAUUXJQDNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C(F)(F)F)Br

Origin of Product

United States

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